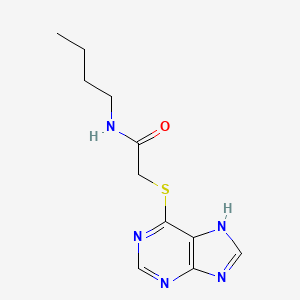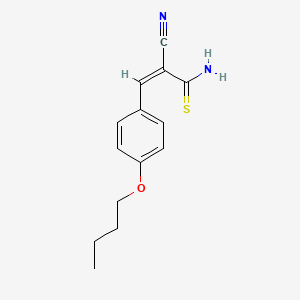![molecular formula C17H17N3O5S B4575311 2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide](/img/structure/B4575311.png)
2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide
Vue d'ensemble
Description
2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.08889182 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Ligand Applications
Compounds with structures similar to 2-methoxy-N-methyl-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide are often synthesized for their unique chemical properties and potential as ligands in catalytic processes. For instance, the synthesis and application of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, which are used for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrate the utility of complex molecules in facilitating highly selective chemical transformations (Imamoto et al., 2012). These ligands contribute to the efficient preparation of chiral pharmaceutical ingredients, highlighting the role of complex organic molecules in enhancing the enantioselectivity and catalytic efficiency of synthetic processes.
Anticancer and Antiproliferative Agents
Quinoxaline derivatives, closely related to the chemical structure of interest, have been investigated for their potential as anticancer agents. The discovery of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides has paved the way for novel PI3K inhibitors with significant antiproliferative activities against various human cancer cell lines. These compounds, through their ability to inhibit the PI3K/AKT/mTOR pathway, showcase the therapeutic potential of quinoxaline derivatives in cancer treatment (Teng Shao et al., 2014).
Antibacterial Applications
In another study, quinoxaline sulfonamides were synthesized and evaluated for their antibacterial activities. This research demonstrated the green synthesis of these compounds and their effectiveness against various bacterial strains, indicating the potential use of such molecules in developing new antibacterial agents (S. Alavi et al., 2017). The environmentally friendly approach to synthesizing these compounds further highlights the importance of sustainable methods in pharmaceutical research.
Neuroprotective and Antagonistic Properties
Quinoxaline derivatives have also been explored for their neuroprotective properties, as seen in compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), which serves as a potent antagonist to non-NMDA glutamate receptors. Such compounds offer significant protection against cerebral ischemia and other neurodegenerative conditions, underscoring the potential of quinoxaline derivatives in treating neurological disorders (M. Sheardown et al., 1990).
Propriétés
IUPAC Name |
2-methoxy-N-methyl-5-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-18-17(22)12-9-11(7-8-15(12)25-2)26(23,24)20-10-16(21)19-13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODMVVPWBCAVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4575228.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B4575234.png)

![3-cyclopropyl-4-(difluoromethyl)-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4575246.png)
![5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4575252.png)
![7-methyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4575260.png)


![diisopropyl 5-[(4-propoxybenzoyl)amino]isophthalate](/img/structure/B4575293.png)
![METHYL 4-(5-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE](/img/structure/B4575295.png)

![8-chloro-4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4575326.png)
![3,4-dichloro-N-(2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4575330.png)

